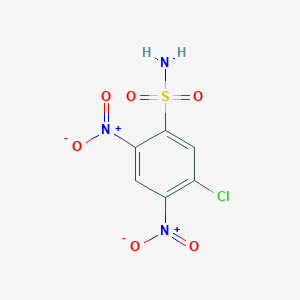
5-Chloro-2,4-dinitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,4-dinitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H4ClN3O6S and its molecular weight is 281.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2,4-dinitrobenzenesulfonamide, and how do reaction conditions influence product purity?
The synthesis typically involves sulfonation, nitration, and amidation steps. A literature-based method (Monatsch. Chem., 1927) involves treating substituted anilines with chlorosulfonic acid and sodium chloride, followed by heating at 150°C for 2 hours. The resultant sulfonyl chloride is then treated with ammonium hydroxide to yield the sulfonamide derivative . Key factors:
- Temperature control : Excessive heat during sulfonation can lead to decomposition.
- Stoichiometry : A 10:1 ratio of chlorosulfonic acid to substrate minimizes byproducts like sulfonic acid derivatives.
- Workup : Rapid quenching in ice water prevents hydrolysis of the sulfonyl chloride intermediate.
Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound?
- 1H/13C NMR : The aromatic protons appear as distinct signals in the δ 7.5–8.5 ppm range, with splitting patterns reflecting the chloro and nitro substituents. The sulfonamide NH2 group shows broad peaks at δ 5.5–6.5 ppm .
- IR : Key bands include S=O stretching (1350–1150 cm⁻¹), NO2 asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and N–H bending (1650–1580 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 295.67 g/mol) confirm the structure .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives for enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction Path Search : Identifies intermediates and energy barriers for nitration/sulfonation steps .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. toluene) to improve yields .
- Machine Learning : Trains models on historical reaction data to predict optimal conditions (e.g., temperature, catalyst) for novel derivatives .
Q. What structure-activity relationships (SAR) govern the antimicrobial activity of this compound analogs?
Studies on sulfonamide derivatives reveal:
-
Substituent Effects :
Derivative Gram-positive Activity (MIC, µg/mL) Gram-negative Activity (MIC, µg/mL) Parent compound 32 >64 5-Bromo analog 16 32 4-Methoxy substitution >64 >64 -
Mechanistic Insights : The chloro and nitro groups enhance membrane permeability, while sulfonamide mediates target binding (e.g., dihydropteroate synthase inhibition) .
Q. How do analytical challenges arise in quantifying trace impurities in this compound, and what methods address them?
- HPLC-MS/MS : Detects sub-ppm levels of byproducts (e.g., unreacted sulfonyl chlorides) using a C18 column and acetonitrile/water gradient .
- XRD : Resolves polymorphism issues affecting solubility and stability .
- TGA/DSC : Identifies thermal degradation products (>200°C) that compromise shelf life .
Methodological Notes
Propriétés
Numéro CAS |
3013-87-4 |
|---|---|
Formule moléculaire |
C6H4ClN3O6S |
Poids moléculaire |
281.63 g/mol |
Nom IUPAC |
5-chloro-2,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClN3O6S/c7-3-1-6(17(8,15)16)5(10(13)14)2-4(3)9(11)12/h1-2H,(H2,8,15,16) |
Clé InChI |
PVKSGDSWSXABGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















